molecular formula C14H11NO B1657721 4-(Phenoxymethyl)benzonitrile CAS No. 57928-75-3

4-(Phenoxymethyl)benzonitrile

Cat. No. B1657721
CAS RN: 57928-75-3
M. Wt: 209.24 g/mol
InChI Key: BICKOSKPNIMQPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Phenoxymethyl)benzonitrile has been reported. For instance, the synthesis of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile involved several analyses . Another study discussed the selective hydrogenation of benzonitrile using alumina-supported Ir–Pd catalysts .


Molecular Structure Analysis

While specific molecular structure analysis for 4-(Phenoxymethyl)benzonitrile is not available, studies on similar compounds provide insights. For example, a study on benzonitrile revealed insights about its molecular dynamics .

Scientific Research Applications

1. High Voltage Lithium-Ion Batteries

4-(Phenoxymethyl)benzonitrile derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been explored as electrolyte additives for high-voltage lithium-ion batteries. These additives can significantly enhance the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, contributing to the development of more efficient energy storage solutions (Huang et al., 2014).

2. Local Anesthetics

The compound has been utilized in synthesizing local anesthetics like Fomocaine. Its synthesis involves a modified Willgerodt-Kindler reaction starting from 4-phenoxy-methyl-benzonitrile, offering an efficient method for producing local anesthetics with low toxicity (Oelschläger et al., 1977).

3. Cancer Research

In cancer research, derivatives of benzonitrile like 4-hydroxymethylbenzonitrile are part of compounds synthesized for their strong activity against certain cancer cells, including colorectal and triple-negative breast cancer cells. These compounds have shown potential in selective cytotoxicity studies (Pilon et al., 2020).

4. Synthesis of Bisphthalonitrile Resins

The synthesis of high-performance bisphthalonitrile resins, which are used in various industrial applications, incorporates derivatives of benzonitrile. These resins exhibit outstanding thermal stability, high modulus, and high glass transition temperatures, making them suitable for high-temperature applications (Sheng et al., 2014).

5. Photophysical and Photochemical Properties

Derivatives of benzonitrile, such as 4-(4-(1H-benzo[d]imidazole-2yl)phenoxy) group substituted phthalocyanine, are studied for their unique photophysical and photochemical properties. These properties are significant in the field of luminescence and have potential applications in optical and electronic devices (Şen et al., 2018).

6. Corrosion Inhibition Studies

Benzonitrile derivatives are investigated for their corrosion inhibition properties for metals like mild steel. These studies are crucial in the development of protective coatings for metals in corrosive environments (Chaouiki et al., 2018).

Safety and Hazards

While specific safety data for 4-(Phenoxymethyl)benzonitrile is not available, safety data sheets for similar compounds provide general precautions such as avoiding contact with skin and eyes, ensuring adequate ventilation, and handling with protective gloves .

Future Directions

While specific future directions for 4-(Phenoxymethyl)benzonitrile are not available, research on similar compounds suggests potential areas of interest. For instance, a study on 1,2,4-oxadiazoles suggested their potential as anti-infective agents . Another study discussed the potential of oxazole derivatives in the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-(phenoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICKOSKPNIMQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481145
Record name 4-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenoxymethyl)benzonitrile

CAS RN

57928-75-3
Record name 4-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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